

Application Notes: Synthesis of 3-Chloro-6-(3-nitrophenyl)pyridazine

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Compound of Interest

Compound Name: 3-Chloro-6-(3-nitrophenyl)pyridazine

Cat. No.: B1357126

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Introduction

3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyridazine derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-cancer, and anti-inflammatory properties. [1][2] The title compound serves as a crucial intermediate for the synthesis of more complex molecules, where the chloro-substituent can be readily displaced by various nucleophiles, and the nitro group can be reduced to an amine, providing two reactive sites for further functionalization. This allows for the creation of diverse chemical libraries for drug discovery and development.

General Reaction Scheme

The most common and efficient synthesis of **3-Chloro-6-(3-nitrophenyl)pyridazine** involves the chlorination of its corresponding pyridazinone precursor, 6-(3-nitrophenyl)pyridazin-3(2H)-one. This reaction is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol

This protocol details the synthesis of **3-Chloro-6-(3-nitrophenyl)pyridazine** from 6-(3-nitrophenyl)pyridazin-3(2H)-one. The procedure is analogous to methods used for similar pyridazine structures.^[3]

Materials and Reagents

- 6-(3-nitrophenyl)pyridazin-3(2H)-one
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylaniline (optional, as a catalyst)
- Ice
- Water (deionized)
- Ethyl acetate
- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment

- Round-bottom flask with a reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Büchner funnel and filter flask
- Rotary evaporator
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure

- **Reaction Setup:** In a round-bottom flask, suspend 6-(3-nitrophenyl)pyridazin-3(2H)-one (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents). The use of excess POCl₃ ensures the reaction goes to completion and also serves as the solvent. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.[4]
- **Chlorination:** Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-7 hours).
- **Quenching:** After completion, cool the reaction mixture to room temperature and then slowly pour it onto a stirred mixture of crushed ice and water. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
- **Neutralization:** The acidic aqueous mixture is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate as a solid.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by silica gel column chromatography using a solvent system such as ethyl acetate/hexane to yield the pure **3-Chloro-6-(3-nitrophenyl)pyridazine**.[3]
- **Drying and Characterization:** Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation

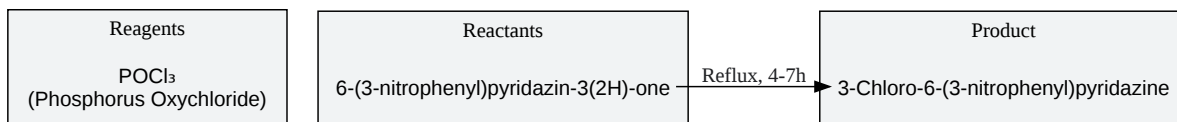
The following table summarizes typical quantitative data for the synthesis of aryl-chloropyridazines based on analogous procedures.[3]

Parameter	Value	Notes
Precursor	6-(3-nitrophenyl)pyridazin-3(2H)-one	-
Chlorinating Agent	Phosphorus oxychloride (POCl ₃)	Used in excess
Reaction Temperature	~110 °C	Reflux conditions
Reaction Time	4 - 7 hours	Monitor by TLC
Crude Yield	>90%	Typically high for this type of reaction
Purified Yield	75 - 85%	After recrystallization or chromatography
Appearance	Off-white to yellow solid	-

Visualizations

Chemical Reaction Scheme

The diagram below illustrates the chlorination of the pyridazinone precursor to the final product.

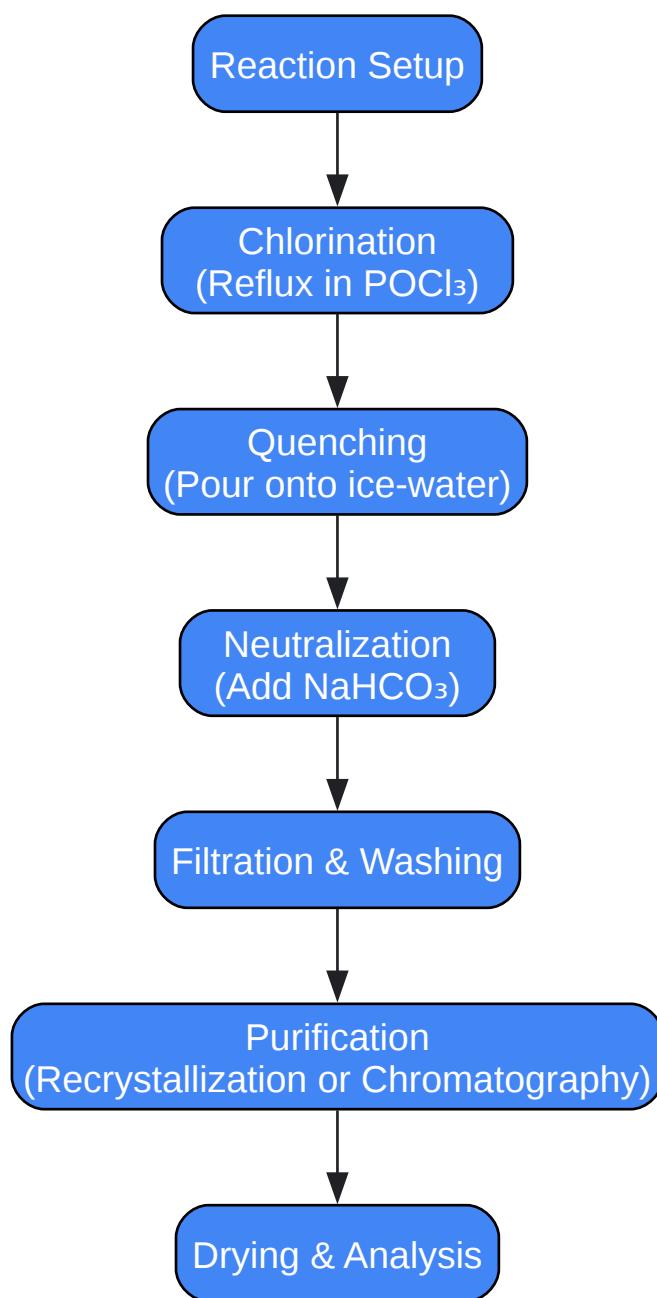


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Caption: Synthesis of **3-Chloro-6-(3-nitrophenyl)pyridazine**.

Experimental Workflow

This diagram outlines the key steps of the experimental protocol, from reaction to purification.



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Caption: Workflow for the synthesis of **3-Chloro-6-(3-nitrophenyl)pyridazine**.

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